2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid
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Overview
Description
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions, where benzyl halides react with piperidine derivatives under basic conditions.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group, which can be done through various organic synthesis techniques.
Chemical Reactions Analysis
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid undergoes several types of chemical reactions:
Scientific Research Applications
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid: This compound has a similar structure but differs in the position of the amino group.
2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid: Another similar compound with the amino group in a different position.
1-Benzylpiperidine: A simpler compound without the acetic acid group, used as an intermediate in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(3-amino-1-benzylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C14H20N2O2/c15-14(9-13(17)18)7-4-8-16(11-14)10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2,(H,17,18) |
InChI Key |
ZASKTJFMCCSNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CC(=O)O)N |
Origin of Product |
United States |
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